molecular formula C14H14N6 B12770792 (1-((1-Phenyl-1H-1,2,4-triazol-5-yl)methyl)-2-pyrrolidinylidene)cyanamide CAS No. 159383-32-1

(1-((1-Phenyl-1H-1,2,4-triazol-5-yl)methyl)-2-pyrrolidinylidene)cyanamide

Cat. No.: B12770792
CAS No.: 159383-32-1
M. Wt: 266.30 g/mol
InChI Key: CIWIVNUSRREKAV-UHFFFAOYSA-N
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Description

(1-((1-Phenyl-1H-1,2,4-triazol-5-yl)methyl)-2-pyrrolidinylidene)cyanamide is a synthetic small molecule with the molecular formula C14H14N6 . It features a complex structure combining 1,2,4-triazole and pyrrolidinylidene cyanamide moieties. The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry and is known for its diverse biological activities . This specific structural framework is found in compounds investigated for various pharmacological effects, including potential anticonvulsant properties. Research on analogous compounds has shown that molecules containing the 1,2,4-triazole fragment can exhibit activity in models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, suggesting potential interaction with central nervous system targets . Furthermore, some potent triazole-containing analogues have been reported to bind to GABA_A receptors and may function by increasing GABA content in the brain, indicating a possible mechanism of action relevant to neuroscience research . This compound is offered as a high-quality chemical tool to support ongoing investigations in drug discovery and chemical biology. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

159383-32-1

Molecular Formula

C14H14N6

Molecular Weight

266.30 g/mol

IUPAC Name

[1-[(2-phenyl-1,2,4-triazol-3-yl)methyl]pyrrolidin-2-ylidene]cyanamide

InChI

InChI=1S/C14H14N6/c15-10-16-13-7-4-8-19(13)9-14-17-11-18-20(14)12-5-2-1-3-6-12/h1-3,5-6,11H,4,7-9H2

InChI Key

CIWIVNUSRREKAV-UHFFFAOYSA-N

Canonical SMILES

C1CC(=NC#N)N(C1)CC2=NC=NN2C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-((1-Phenyl-1H-1,2,4-triazol-5-yl)methyl)-2-pyrrolidinylidene)cyanamide typically involves multi-step organic synthesis. One common route includes:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine and an appropriate nitrile.

    Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction.

    Formation of the Pyrrolidine Ring: This step often involves the cyclization of a suitable amine precursor.

    Introduction of the Cyanamide Group: The final step involves the reaction of the intermediate with cyanogen bromide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the cyanamide group, converting it to an amine.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.

Major Products

    Oxidation Products: Various oxidized triazole derivatives.

    Reduction Products: Amines derived from the reduction of the cyanamide group.

    Substitution Products: Functionalized phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1-((1-Phenyl-1H-1,2,4-triazol-5-yl)methyl)-2-pyrrolidinylidene)cyanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into new therapeutic approaches.

Medicine

The compound is of particular interest in medicinal chemistry for its potential as a drug candidate. Its structure suggests it could interact with a variety of biological targets, making it a promising lead compound for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (1-((1-Phenyl-1H-1,2,4-triazol-5-yl)methyl)-2-pyrrolidinylidene)cyanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can act as a hydrogen bond donor and acceptor, facilitating binding to biological targets. The cyanamide group can participate in nucleophilic or electrophilic reactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Triazole Core

The triazole ring’s substituents significantly influence physicochemical and biological properties. Key analogs include:

Compound Name Substituents Key Differences Reference
[1-[(3-Methyl-1-phenyl-1H-1,2,4-triazol-5-yl)methyl]-2-pyrrolidinylidene]cyanamide 3-Methyl group on triazole Enhanced steric bulk; potential metabolic stability
3-(2-Phenyl-1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyridine-5(2H)-one Pyrazolopyridinone fused system Increased π-π stacking capability; altered solubility
4-((1-Phenyl-1H-1,2,4-triazol-5-yl)thio)but-2-yn-1-ol Sulfanyl and propargyl alcohol substituents Higher polarity; potential for covalent binding
1-((4-Ethyl-5-(((3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)thio)methyl)-4H-1,2,4-triazol-3-yl)thio)propan-2-one Dual triazole-thioether linkages Improved antimicrobial activity (MIC 31.25 µg/mL vs. P. aeruginosa)

Key Findings :

  • Phenyl vs.
  • Methyl vs. Ethyl Substituents : N-Ethyl analogs (e.g., 4a in ) exhibit lower MBC values (62.5 µg/mL) compared to N-methyl derivatives (125 µg/mL), suggesting improved bactericidal efficacy .
  • Cyanamide vs. Thioether Groups : The cyanamide group in the target compound may confer greater metabolic stability compared to thioether-linked analogs, which are prone to oxidation .

Physical and Spectral Properties

  • Melting Points: Triazole derivatives with fused systems (e.g., pyrazolopyridinone in ) exhibit higher melting points (100–102°C) due to crystallinity, whereas flexible side chains (e.g., propargyl alcohol in ) reduce melting points .
  • Solubility : Sulfanyl-containing analogs () show improved aqueous solubility compared to cyanamide derivatives, which are likely more lipophilic .
Antimicrobial Activity:
  • The target compound’s structural analogs demonstrate notable activity against Pseudomonas aeruginosa (MIC 31.25 µg/mL), a Gram-negative pathogen .
  • Mechanism : Triazole-thioether derivatives (e.g., 4a and 4f in ) may disrupt bacterial membrane integrity or inhibit efflux pumps .

Biological Activity

The compound (1-((1-Phenyl-1H-1,2,4-triazol-5-yl)methyl)-2-pyrrolidinylidene)cyanamide , also known by its chemical identifier CID 759769, belongs to a class of triazole derivatives that have garnered attention for their potential biological activities. This article presents a detailed overview of the biological activity associated with this compound, including its mechanisms of action, efficacy against various diseases, and related research findings.

Chemical Structure and Properties

The molecular formula for this compound is C15H16N6C_{15}H_{16}N_{6}, and its structure features a triazole ring which is known for its diverse biological activities. The compound's structural components suggest potential interactions with biological targets, particularly in cancer therapy and enzyme inhibition.

Research indicates that compounds containing the triazole moiety can exhibit multiple mechanisms of action:

  • Antiproliferative Effects : The compound has been studied for its ability to inhibit cell proliferation in various cancer cell lines. For instance, related triazole compounds have shown significant cytotoxicity against breast cancer cells by inducing apoptosis and causing cell cycle arrest at the G2/M phase .
  • Aromatase Inhibition : Some studies suggest that triazole derivatives can inhibit aromatase activity, which is crucial in the treatment of hormone-dependent cancers such as breast cancer. This dual-targeting approach enhances their therapeutic potential .

Anticancer Activity

A series of studies have evaluated the anticancer properties of triazole derivatives similar to this compound. Notably:

  • Cell Lines Tested : The compound has been tested against various cancer cell lines including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer).
  • IC50 Values : Related compounds have demonstrated IC50 values as low as 52 nM in MCF-7 cells, indicating potent antiproliferative activity .
CompoundCell LineIC50 Value (nM)
Compound XMCF-752
Compound YMDA-MB-23174

Enzyme Inhibition

The ability to inhibit specific enzymes is another significant aspect of the biological activity of triazole derivatives:

  • Acetylcholinesterase (AChE) : Some synthesized triazoles have shown inhibitory effects on AChE, suggesting potential applications in treating neurological disorders .

Case Studies

Several case studies highlight the efficacy of triazole derivatives:

  • Breast Cancer Treatment : A study demonstrated that a related compound caused significant G2/M phase arrest in MCF-7 cells and induced apoptosis through mitochondrial pathways .
  • Enzyme Inhibition Studies : Research on thiosemicarbazones showed that certain triazoles exhibited high antioxidant activity and effectively inhibited metabolic enzymes like AChE .

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